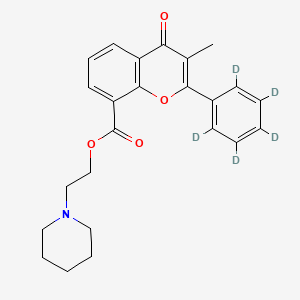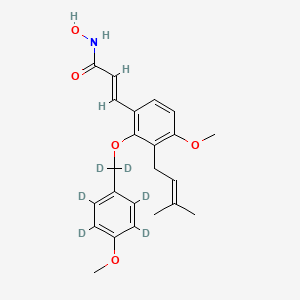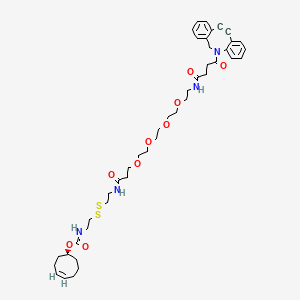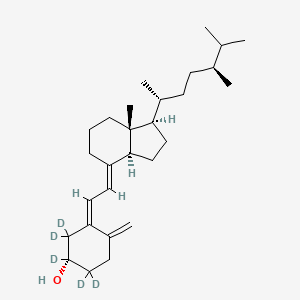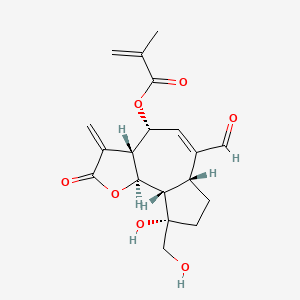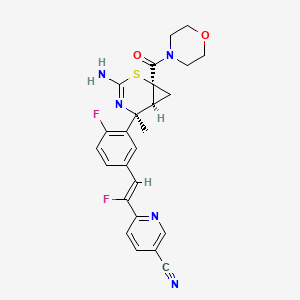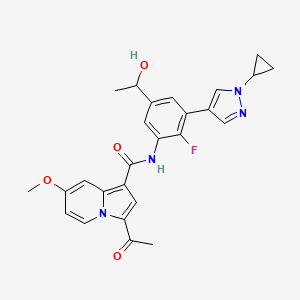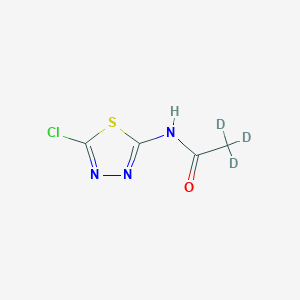![molecular formula C20H12ClN3O B15144235 3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- is a complex organic compound with the molecular formula C20H12ClN3O and a molecular weight of 345.78 g/mol . This compound is characterized by the presence of a phenol group, a chlorine atom, and a triazadibenzazulene moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves multiple steps, typically starting with the preparation of the triazadibenzazulene core. This core is then functionalized with a phenol group and a chlorine atom under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the triazadibenzazulene moiety can intercalate with DNA, leading to potential anticancer effects . The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- can be compared with other similar compounds, such as:
- Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-5-yl)-
- Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-7-yl)-
These compounds share a similar core structure but differ in the position of the functional groups, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C20H12ClN3O |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-chloro-4-(8,12,14-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12,15-octaen-9-yl)phenol |
InChI |
InChI=1S/C20H12ClN3O/c21-16-9-11(25)5-6-14(16)19-15-10-23-20-18(15)13(7-8-22-20)12-3-1-2-4-17(12)24-19/h1-10,25H,(H,22,23) |
InChI Key |
JBHMPWHPXOOFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CN=C4NC=C3)C(=N2)C5=C(C=C(C=C5)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)
